N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its benzothiazole core, which is a sulfur-containing heterocycle, and its nitrobenzamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, material science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Attachment of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced through sulfonation reactions using methylsulfonyl chloride in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using appropriate reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group results in the formation of an amino derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . The nitrobenzamide moiety may also play a role in the compound’s biological activity by participating in redox reactions within cells.
Comparison with Similar Compounds
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide can be compared with other benzothiazole derivatives:
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide: This compound has a furan ring instead of a nitrobenzamide moiety, which may result in different biological activities and chemical properties.
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide: This derivative contains a morpholine ring, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S2/c1-16-26(23,24)11-5-6-12-13(8-11)25-15(17-12)18-14(20)9-3-2-4-10(7-9)19(21)22/h2-8,16H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOKFXNMIVGNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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